3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid
Description
Historical Context of Oxadiazole Heterocycles in Organic Chemistry
The 1,2,4-oxadiazole heterocyclic system traces its origins to the pioneering work of Tiemann and Krüger in 1884, when they achieved the first synthesis of these five-membered ring compounds, initially classifying them as azoxime or furo[ab1]diazole structures. This groundbreaking discovery marked the beginning of more than a century of research into oxadiazole chemistry, though the biological potential of these compounds remained largely unexplored for several decades following their initial synthesis.
The heterocycle remained relatively obscure in the chemical literature until the 1940s, when photochemical rearrangement studies began to reveal the unique reactivity patterns of 1,2,4-oxadiazoles. The true significance of these compounds in medicinal chemistry became apparent in the early 1960s when Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, was introduced to the pharmaceutical market as a cough suppressant. This milestone marked the transition of 1,2,4-oxadiazoles from laboratory curiosities to therapeutically relevant scaffolds.
The subsequent four decades witnessed an exponential growth in 1,2,4-oxadiazole research, with scientists discovering an extensive array of biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The heterocycle has demonstrated inhibitory activity against numerous biological targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pumps, cyclooxygenases, and butyrylcholinesterase, while also showing affinity for various receptor systems.
Structural Features of 1,2,4-Oxadiazole Derivatives
The structural architecture of 1,2,4-oxadiazole derivatives encompasses a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms arranged in a specific positional pattern that distinguishes them from other oxadiazole isomers. Among the four possible oxadiazole isomers (1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole), the 1,2,4-configuration exhibits particular stability and synthetic accessibility that has made it a preferred scaffold for medicinal chemistry applications.
The electronic structure of 1,2,4-oxadiazoles confers several advantageous properties for drug design. The heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its capacity for specific interactions such as hydrogen bonding. This bioisosteric relationship proves particularly valuable when the instability of ester or amide groups presents synthetic or metabolic challenges, such as susceptibility to hydrolysis reactions. The planar aromatic nature of the oxadiazole ring facilitates π-stacking interactions with biological targets while providing a rigid framework for precise spatial arrangement of substituent groups.
The molecular geometry of this compound creates a unique three-dimensional arrangement where the phenyl ring at position 3 and the carboxylic acid functionality at position 5 are positioned to optimize intermolecular interactions. The compound exhibits specific chemical identifiers that distinguish it from related structures:
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | Carbon₉Hydrogen₆Nitrogen₂Oxygen₃ |
| Molecular Weight | 190.16 grams per mole |
| Chemical Abstracts Service Number | 400716-17-8 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | Carbon₁=Carbon Carbon=Carbon(Carbon=Carbon₁)Carbon₂=Nitrogen Oxygen Carbon(=Nitrogen₂)Carbon(=Oxygen)Oxygen |
The structural features of 1,2,4-oxadiazoles contribute significantly to their synthetic versatility. Multiple synthetic pathways have been developed for accessing these heterocycles, with the most common approaches involving cyclization reactions between amidoximes and carboxylic acid derivatives. The heterocyclization of amidoximes with acyl chlorides, carboxylic acid esters, activated carboxylic acids, or carboxylic acid anhydrides represents the foundational methodology for 1,2,4-oxadiazole synthesis.
Recent advances in synthetic methodology have introduced novel approaches including 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides, photocatalytic transformations, and mechanochemical synthesis protocols. These developments have expanded the accessibility of 1,2,4-oxadiazole derivatives while addressing environmental concerns through the implementation of green chemistry principles.
Significance of Carboxylic Acid Functionalization in Heterocyclic Systems
The incorporation of carboxylic acid functionality into heterocyclic systems represents a strategic approach to modulating the physicochemical and biological properties of drug candidates. Carboxylic acids play fundamental roles in biochemical processes and drug design, serving as key components in the pharmacophores of diverse therapeutic classes including nonsteroidal anti-inflammatory drugs, antibiotics, anticoagulants, and cholesterol-lowering statins.
The carboxylic acid moiety contributes several advantageous properties to heterocyclic systems through its inherent acidity and capacity for establishing strong electrostatic interactions and hydrogen bonds. These characteristics often prove essential for drug-target interactions, enabling specific binding to biological receptors, enzymes, and other macromolecular targets. The ionizable nature of carboxylic acids at physiological pH values facilitates interactions with positively charged amino acid residues in protein binding sites.
In the context of 1,2,4-oxadiazole derivatives, carboxylic acid functionalization provides multiple benefits for medicinal chemistry applications. The combination of the oxadiazole heterocycle with carboxylic acid functionality creates a bifunctional scaffold capable of diverse molecular interactions. The carboxylic acid group serves as both a hydrogen bond donor and acceptor, while the oxadiazole ring contributes aromatic interactions and additional hydrogen bonding capabilities through its nitrogen and oxygen atoms.
Recent research has demonstrated the utility of carboxylic acids as adaptive functional groups in synthetic chemistry, enabling diverse transformations including alkylation, arylation, amination, and trifluoromethylation through metallaphotoredox protocols. These methodologies allow for the direct functionalization of carboxylic acid-containing heterocycles without requiring pre-activation steps, significantly expanding the synthetic accessibility of complex molecular targets.
The strategic positioning of the carboxylic acid functionality at position 5 of the 1,2,4-oxadiazole ring in this compound creates opportunities for further chemical elaboration through standard carboxylic acid transformations. These include esterification, amidation, and coupling reactions that enable the incorporation of additional pharmacophoric elements or the attachment of targeting moieties for specific biological applications.
Studies of heterocyclic carboxylic acids have revealed their potential as building blocks for library synthesis and drug discovery efforts. The development of mild, functional group tolerant methodologies for accessing azole carboxylic acids has enabled direct preparation of these valuable intermediates through carbon-hydrogen carboxylation reactions. These advances have facilitated the expansion of accessible chemical space for heterocyclic compounds, providing new opportunities for the discovery of bioactive molecules.
The significance of carboxylic acid functionalization extends beyond medicinal chemistry applications to encompass materials science and catalysis. The combination of heterocyclic and carboxylic acid functionalities enables the design of coordination polymers, metal-organic frameworks, and other advanced materials with tailored properties. The carboxylic acid groups serve as coordination sites for metal ions while the heterocyclic components contribute electronic and structural diversity to the resulting materials.
Properties
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPOBDCBGHUPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Reaction:
- Reagents: Amidoxime derivative and carboxylic acid chloride
- Catalyst/Conditions: Base such as triethylamine or potassium carbonate in an organic solvent like THF or acetonitrile
- Mechanism: The amidoxime reacts with the acid chloride to form the oxadiazole ring via cyclization.
This generalized approach can be adapted to synthesize substituted oxadiazoles like 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid.
Summary Table of Reaction Conditions
| Method | Reagents & Solvents | Temperature | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Lithium hydroxide monohydrate, THF, MeOH | Room temp | 3 hours | 83 | Simple workup; high yield |
| 2 | Hydroxylamine HCl, benzonitrile, ethanol | Reflux | 10 hours | Not given | Requires purification by TLC |
| General | Amidoxime derivative, acid chloride | Variable | Variable | Variable | Versatile for oxadiazole rings |
Notes:
- Reaction monitoring via TLC or NMR spectroscopy ensures completion and product purity.
- Adjusting pH during workup is critical for isolating carboxylic acids.
- Column chromatography or recrystallization may be required for purification.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles, including 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, exhibit notable antimicrobial properties. A study evaluated a series of oxadiazole compounds for their effectiveness against various pathogenic microorganisms. The results indicated that specific derivatives showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds were tested against strains like Staphylococcus aureus and Escherichia coli, yielding effective inhibition zones in disk diffusion assays .
Anticancer Properties
This compound has been highlighted for its potential anticancer activity. A range of studies has focused on the synthesis of oxadiazole derivatives and their evaluation against different cancer cell lines. Notably, one study reported that certain derivatives exhibited IC₅₀ values in the low micromolar range against various cancer types, including breast and melanoma cancers . The structure-activity relationship (SAR) analyses have further elucidated how modifications to the oxadiazole ring can enhance cytotoxicity and selectivity towards cancer cells.
Inhibition of Carbonic Anhydrases
Recent findings indicate that some 1,2,4-oxadiazole derivatives act as selective inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological processes and diseases including cancer. In vitro assays revealed that certain compounds derived from this compound inhibited membrane-bound cancer-related carbonic anhydrases at nanomolar concentrations . This suggests potential therapeutic applications in targeting tumor metabolism.
Antiviral Activity
Another area of interest is the antiviral potential of oxadiazole derivatives. Compounds similar to this compound have shown activity against influenza viruses. Specifically, certain hydrazide derivatives of oxadiazoles were reported to exhibit antiviral effects against influenza B virus in animal models . This highlights the versatility of oxadiazoles in combating viral infections.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods involving amidoxime and carboxylic acid derivatives. Recent advancements have introduced microwave-assisted synthesis techniques that improve efficiency and yield . Structural modifications can significantly influence biological activity; thus, ongoing research aims to optimize these compounds for enhanced efficacy.
Case Studies
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as glycogen synthase kinase 3 (GSK-3), which plays a key role in cellular differentiation and proliferation . The compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its diverse biological activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Phenyl Ring
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid
- Molecular Formula : C₉H₅ClN₂O₃
- Molecular Weight : 224.60 g/mol
- Key Features : The introduction of a chlorine atom at the para position of the phenyl ring enhances electronegativity and lipophilicity compared to the parent compound. This modification is linked to improved bioactivity in agrochemical applications, such as nematicidal activity .
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid
- Molecular Formula : C₉H₅FN₂O₃
- Molecular Weight : 208.15 g/mol
- Key Features: Fluorine substitution increases metabolic stability and bioavailability due to its strong electron-withdrawing effect.
3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylic Acid
Functional Group Modifications
Ethyl 3-Phenyl-1,2,4-oxadiazole-5-carboxylate
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- Key Features : Esterification of the carboxylic acid group reduces polarity, enhancing volatility (boiling point: 342.9°C) and making it suitable for synthetic intermediates in pesticide formulations .
3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide
- Molecular Formula : C₉H₈N₄O₂
- Molecular Weight : 204.19 g/mol
- Key Features : The hydrazide derivative exhibits antihypertensive activity in preclinical models, demonstrating the role of the hydrazine group in modulating cardiovascular targets .
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic Acid
Physicochemical Comparisons
| Compound | logDᵃ | Water Solubility | Melting Point (°C) |
|---|---|---|---|
| 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid | -0.5 | Low | >250 (decomposes) |
| 3-(4-Chlorophenyl) analogue | +0.2 | Moderate | 198–200 |
| Ethyl ester derivative | +1.8 | Insoluble | 161.2 |
| 3-Phenyl-1,2,4-oxadiazol-5-one | +0.7 | Very low | 180–182 |
ᵃ Calculated octanol-water partition coefficient. Key Insight: The oxadiazole ring increases hydrophobicity compared to carboxylic acid bioisosteres, but substituents like halogens or esters further modulate solubility and bioavailability .
Biological Activity
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring system is known for its versatility and has been incorporated into numerous bioactive compounds. These derivatives exhibit a wide range of biological activities including:
- Antitumor
- Anti-inflammatory
- Antibacterial
- Antifungal
- Antiviral
The structural diversity of oxadiazoles allows for modifications that can enhance their biological efficacy and selectivity against various targets .
Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells through mitochondrial pathways. For instance, treatment with this compound resulted in a marked increase in early and late apoptotic cells in HeLa cervical carcinoma cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 7.0 | Induction of apoptosis |
| MCF-7 (Breast) | 1.1 | Inhibition of thymidylate synthase |
| HCT-116 (Colon) | 2.6 | Proapoptotic activity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated inhibitory effects against several bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
The mechanisms underlying the biological activities of this compound involve:
- Apoptosis Induction : The compound activates caspases and disrupts mitochondrial membrane potential, leading to programmed cell death in cancer cells .
- Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of key enzymes involved in cancer progression and microbial resistance .
- Bioisosteric Properties : The oxadiazole ring acts as a bioisostere for ester and amide groups, enhancing stability and bioavailability .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : In animal models, the compound exhibited significant tumor growth inhibition when administered at specific dosages alongside standard chemotherapy agents .
- Combination Therapy Potential : Studies indicate that combining this compound with existing anticancer drugs may enhance therapeutic outcomes through synergistic effects .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid, and how can reaction conditions be optimized?
A common method involves cyclocondensation of acyl-hydrazines with nitriles or isothiocyanates. For example, polymer-supported carbodiimide (PS-CDI) catalysts can enhance reaction efficiency by facilitating cyclization under mild conditions, as demonstrated in the synthesis of analogous oxadiazole-carboxamide derivatives . Optimization may involve varying solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted intermediates .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:
- Data collection : High-resolution X-ray diffraction (XRD) data at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure solution : Use Patterson or direct methods (SHELXS/SHELXD) for phase determination.
- Refinement : Iterative cycles of least-squares refinement with constraints for bond lengths/angles, followed by validation using R-factors and electron density maps . For disordered phenyl rings, apply restraints or split models to improve accuracy.
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?
- NMR : and NMR can confirm the oxadiazole ring and phenyl substituents. Aromatic protons typically appear at δ 7.2–8.0 ppm, while the carboxylic acid proton may show broad signals (δ 10–13 ppm).
- IR : Look for C=O stretching (~1700 cm) and C=N/C-O bands (1600–1500 cm).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks.
If contradictions arise (e.g., unexpected splitting in NMR), cross-validate with computational methods (DFT calculations) or repeat experiments under controlled humidity/temperature to rule out solvent or degradation effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Derivatization : Synthesize analogs by modifying the phenyl ring (e.g., electron-withdrawing groups) or replacing the carboxylic acid with amides/esters (see methyl ester derivatives in ).
- Screening : Use enzyme inhibition assays (e.g., diacylglycerol acyltransferase-1) or cellular models to assess activity.
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with bioactivity. For contradictory results, consider steric effects or off-target interactions .
Q. What strategies mitigate stability issues during storage or experimental handling of this compound?
Q. How can reaction byproducts or impurities be systematically identified and quantified?
- Chromatography : Use HPLC with UV/vis detection or UPLC-MS to separate byproducts (e.g., uncyclized intermediates).
- Quantitative NMR (qNMR) : Compare integration ratios of impurity peaks against a certified internal standard.
- Thermogravimetric analysis (TGA) : Detect volatile impurities during heating cycles .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?
- Revisit force fields : Adjust torsional parameters in molecular dynamics simulations to better reflect observed bond angles.
- Check hydrogen bonding : Neutron diffraction or deuterated samples can resolve ambiguities in proton positions.
- Validate with multiple software : Compare refinement results from SHELXL with other tools (e.g., Olex2) to identify systematic errors .
Q. What statistical approaches are recommended for analyzing variability in biological assay data for derivatives?
- Error propagation : Apply methods from Data Reduction and Error Analysis for the Physical Sciences to calculate confidence intervals for IC values .
- Outlier detection : Use Grubbs’ test or robust regression to exclude anomalous data points.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
